Cas no 80-68-2 (DL-Threonine)

DL-Threonine structure
DL-Threonine structure
Nombre del producto:DL-Threonine
Número CAS:80-68-2
MF:C4H9NO3
Megavatios:119.119161367416
MDL:MFCD00063722
CID:34224
PubChem ID:354333515

DL-Threonine Propiedades químicas y físicas

Nombre e identificación

    • 2-Amino-3-hydroxybutanoic acid
    • (+/-)-2-Amino-3-hydroxybutyric acid
    • H-DL-Thr-OH
    • DL-Threoine
    • DL-Threonine (contains DL-Allothreonine)
    • (2S,3R)-2-Amino-3-hydroxybutanoic acid
    • DL-THREONINESUITABLE
    • THREONINE, DL-(RG)
    • allothreonine
    • DL-2-AMino-3-hydroxybutanoic acid
    • DL-Theronine
    • DL-Threonicne
    • DL-Threonin
    • DL-Threonine
    • dl-tthreonine
    • rac-Threonine
    • Radish Seed
    • THREONINE
    • THREONINE,DL
    • H-DL-Thr-OH (contains DL-Allothreonine)
    • Allo-DL-threonine
    • Threonine, DL-
    • DL-2-Amino-3-hydroxybutanoic acid
    • 760PJT2SS0
    • DL-allothreonine
    • AYFVYJQAPQTCCC-UHFFFAOYSA-N
    • DL-allo-Threonine
    • Allothreonine, D-
    • H-DL-allo-Thr-OH
    • [R-(R*,S*)]2-Amino-3-hydroxybutanoic acid
    • WLN: QY1&YZVQ -L
    • Threonine #
    • Butanoic acid, [R-(R*,S*)]-
    • Theronine
    • laevo-
    • Allothreonine, DL-
    • FT-0604667
    • EINECS 205-645-3
    • NSC-41828
    • DTXSID301015364
    • NCGC00164520-02
    • MFCD00063722
    • EINECS 201-300-6
    • A0214
    • D(-)-allo-Threonine
    • DL-Threonine, hemihydrate
    • MFCD00066665
    • NSC-206267
    • Allothreonine, L-
    • MFCD00064269
    • FT-0625521
    • Threonine, (2R,3S)-rel-
    • F2191-0228
    • NSC16589
    • Butanoic acid, 2-amino-3-hydroxy-
    • FT-0624367
    • AMY25310
    • CHEBI:38263
    • MFCD00064268
    • 36676-50-3
    • SY026984
    • 144-98-9
    • MFCD00004526
    • NSC 206292
    • 80-68-2
    • Q27117433
    • UNII-29NAP6417F
    • SR-01000944947-1
    • NSC46702
    • Butyric acid, alpha-amino-beta-hydroxy-
    • DL- threonine
    • NSC 41828
    • AS-14237
    • BUTYRIC ACID, .ALPHA.-AMINO-.BETA.-HYDROXY-
    • NSC-206292
    • UNII-TFM6DU5S6A
    • SY024226
    • L-Threonine 2-Amino-3-hydroxybutyric acid
    • Threonine, hemihydrate, DL-
    • 29NAP6417F
    • NSC206283
    • AKOS000118925
    • T0229
    • J-008036
    • (s)-threonine;L-alpha-Amino-beta-hydroxybutyric acid;l-threonin;Threonin
    • A20656
    • NSC46701
    • 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylicethylester
    • LS-170797
    • BCP16820
    • NSC206267
    • SR-01000944947
    • SCHEMBL1479
    • FT-0604670
    • AI3-18477
    • CHEMBL30037
    • NSC41828
    • UNII-760PJT2SS0
    • Z57127549
    • STL163323
    • CCRIS 8603
    • T3105
    • FT-0675201
    • EN300-18051
    • L-Threonine-13C
    • CS-0154977
    • THREONINE,(L)
    • NCGC00164520-01
    • 2-Amino-3-hydroxybutanoic acid (H-DL-xiThr-OH)
    • 7004-04-8
    • NSC206292
    • 2-amino-3-hydroxybutanoicacid
    • FT-0625423
    • SY018620
    • 2-amino-3-hydroxy-butanoic acid
    • NSC-206283
    • A808305
    • NSC-46702
    • BBL011585
    • F3AB6CE6-3CF9-4C81-A7D7-7C21F24FDC0E
    • FT-0601219
    • SY020053
    • AKOS016042347
    • Q60662943
    • NS00079068
    • NS00101103
    • DL-Threonine (ZCI)
    • Threonine, DL- (8CI)
    • (±)-Threonine
    • DB-047492
    • 2303597-29-5
    • DB-054434
    • (2R,3S)-2-Amino-3-hydroxybutyric acid, D-alpha-Amino-beta-hydroxybutyric acid
    • threonine(L)
    • MDL: MFCD00063722
    • Renchi: 1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
    • Clave inchi: AYFVYJQAPQTCCC-GBXIJSLDSA-N
    • Sonrisas: [C@@H](N)(C(=O)O)[C@H](O)C
    • Brn: 1721647

Atributos calculados

  • Calidad precisa: 119.05800
  • Masa isotópica única: 119.058243
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 2
  • Complejidad: 93.3
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 83.6
  • Xlogp3: -2.9
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: White crystalline powder
  • Denso: 1.3126 (rough estimate)
  • Punto de fusión: 244 °C (dec.) (lit.)
  • Punto de ebullición: 345.8℃ at 760 mmHg
  • Punto de inflamación: 162.9°C
  • índice de refracción: 1.4183 (estimate)
  • Disolución: Soluble in water.
  • Coeficiente de distribución del agua: 200 g/L (25 ºC)
  • PSA: 83.55000
  • Logp: -0.52060
  • Merck: 9380
  • PKA: 2.09(at 25℃)
  • Disolución: Solubility in water at 25 ℃ is 20.1g/100 ml. Poorly soluble in methanol, ethanol (0.07 g /100 ml, 25 ℃), acetone
  • Presión de vapor: 0.0±1.7 mmHg at 25°C

DL-Threonine Información de Seguridad

DL-Threonine Datos Aduaneros

  • Código HS:29225000
  • Datos Aduaneros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

DL-Threonine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S20079-500g
DL-Theronine
80-68-2 BR,99%
500g
¥800.00 2021-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D114A-25g
DL-Threonine
80-68-2 98%
25g
¥75.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3105-25g
DL-Threonine
80-68-2 97.0%(T)
25g
¥320.0 2022-05-30
TRC
T405495-1mg
DL-Threonine
80-68-2
1mg
$110.00 2023-05-17
eNovation Chemicals LLC
D519654-25g
2-AMino-3-hydroxybutanoic acid
80-68-2 97%
25g
$200 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10606-100g
DL-Threonine, 99%
80-68-2 99%
100g
¥993.00 2023-03-30
Cooke Chemical
A7427212-25G
<small>DL</small>-Threonine
80-68-2 >98.0%(T)
25g
RMB 52.00 2025-02-20
Cooke Chemical
A7427212-5g
<small>DL</small>-Threonine
80-68-2 >98.0%(T)
5g
RMB 111.20 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1800611443- 25g
DL-Threonine
80-68-2 95%
25g
¥ 152.9 2021-05-18
Apollo Scientific
BIT0724-250g
DL-Threonine
80-68-2
250g
£295.00 2025-02-22

DL-Threonine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
2.1 Reagents: Ammonia Solvents: Water
Referencia
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Synthetic Routes 2

Condiciones de reacción
Referencia
Fermentative production of L-threonine
, United Kingdom, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water
Referencia
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
1.2 -
2.1 Reagents: Ammonium hydroxide Solvents: Water
Referencia
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Amino acid racemase ;  24 h, rt
Referencia
Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996
Kino, Kuniki; et al, Applied Microbiology and Biotechnology, 2007, 73(6), 1299-1305

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water
Referencia
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Synthetic Routes 8

Condiciones de reacción
Referencia
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Synthetic Routes 9

Condiciones de reacción
Referencia
Biosynthesis of antibiotics of the virginiamycin family, 6. Biosynthesis of virginiamycin S1
Molinero, Anthony A.; et al, Journal of Natural Products, 1989, 52(1), 99-108

Synthetic Routes 10

Condiciones de reacción
Referencia
L-Threonine
, Japan, , ,

Synthetic Routes 11

Condiciones de reacción
Referencia
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Synthetic Routes 12

Condiciones de reacción
Referencia
Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid
Baggaley, Keith H.; et al, Journal of the Chemical Society, 1990, (6), 1521-33

Synthetic Routes 13

Condiciones de reacción
Referencia
Fermentative manufacture of L-amino acids or 5'-inosinic acid for medical and other uses
, Japan, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referencia
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

Synthetic Routes 15

Condiciones de reacción
Referencia
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Synthetic Routes 17

Condiciones de reacción
Referencia
L-Threonine
, Japan, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Useful impurities for optical resolutions. 3. An improved Pasteur-type resolution of conglomerates and a new empirical method for assignment of absolute configuration
Addadi, Lia; et al, Journal of the American Chemical Society, 1981, 103(5), 1251-2

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Copper sulfate pentahydrate Solvents: Water
1.2 Reagents: Sodium carbonate
1.3 Reagents: Hydrochloric acid ,  Hydrogen sulfide
1.4 Reagents: Aniline
Referencia
Uniform design used in optimization of experimental conditions in DL-threonine synthesis
Ding, Xuejie; et al, Zhongguo Yiyao Gongye Zazhi, 1990, 21(12), 529-32

Synthetic Routes 20

Condiciones de reacción
Referencia
General evaluation and application to trace analysis of a chiral column for ligand-exchange chromatography
Kiniwa, Hideaki; et al, Journal of Chromatography, 1989, 461, 397-405

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referencia
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

Synthetic Routes 22

Condiciones de reacción
Referencia
L-Threonine
, Japan, , ,

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Silica ,  Sodium periodate Solvents: Dichloromethane
2.1 -
Referencia
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

DL-Threonine Raw materials

DL-Threonine Preparation Products

DL-Threonine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-68-2)DL-Threonine
sfd10269
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe